2-(4-Chlorobutoxy)tetrahydropyran

Medicinal Chemistry Drug Synthesis Alkylation Reagents

2-(4-Chlorobutoxy)tetrahydropyran is a chloroalkyl tetrahydropyranyl (THP) ether, belonging to the class of protected bifunctional synthons widely used in organic synthesis. It is synthesized by the reaction of 4-chloro-1-butanol with dihydropyran under mild acidic conditions, providing a THP-protected 4-chlorobutyl group that serves as a versatile intermediate for the preparation of more complex molecules.

Molecular Formula C9H17ClO2
Molecular Weight 192.68 g/mol
CAS No. 41302-05-0
Cat. No. B129055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobutoxy)tetrahydropyran
CAS41302-05-0
Synonyms2-(4-Chlorobutoxy)tetrahydro-pyran;  1-Chloro-4-(tetrahydropyranyloxy)butane;  2-(4-Chlorobutoxy)tetrahydro-2H-pyran;  2-(4-Chlorobutyloxy)tetrahydropyran;  4-(Tetrahydro-2-pyranyloxy)-1-chlorobutane;  4-Chloro-1-(tetrahydropyranyloxy)butane;  4-Chloro-1-b
Molecular FormulaC9H17ClO2
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCCCCl
InChIInChI=1S/C9H17ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
InChIKeySZZINZURZKQZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorobutoxy)tetrahydropyran (CAS 41302-05-0): A Differentiated Tetrahydropyranyl-Protected Chloroalkyl Synthon for Pharmaceutical Intermediates


2-(4-Chlorobutoxy)tetrahydropyran is a chloroalkyl tetrahydropyranyl (THP) ether, belonging to the class of protected bifunctional synthons widely used in organic synthesis . It is synthesized by the reaction of 4-chloro-1-butanol with dihydropyran under mild acidic conditions, providing a THP-protected 4-chlorobutyl group that serves as a versatile intermediate for the preparation of more complex molecules [1].

Workflow
THP-protected chloroalkyl synthon assembly
Selection Logic
Precise 4-carbon spacer for nucleophilic substitution
Use Context
Pharmaceutical intermediate synthesis requiring protected alcohol

Why Generic Tetrahydropyranyl Ethers Cannot Replace 2-(4-Chlorobutoxy)tetrahydropyran in Precision Synthesis


While many THP-protected alcohols exist as common synthetic building blocks, 2-(4-Chlorobutoxy)tetrahydropyran is not readily interchangeable with them. Substituting it with a non-chlorinated or differently chain-length analog would fundamentally alter the intended reaction pathway and final product structure. For instance, the chlorine atom is essential for subsequent nucleophilic substitution or alkylation steps [1], and the specific four-carbon spacer dictates the spatial and conformational properties of the resulting intermediates in drug discovery programs . A generic THP-protected butanol without the chloro substituent would be inert in these key transformations.

!
Non-chlorinated or unsubstituted THP ethers lack the reactivity required for alkylation steps.
!
Shorter-chain chloroalkyl analogs (e.g., C3) alter spatial separation and may not reproduce the intended molecular geometry.
!
THP-protected butanol without the chloro group would be inert in key transformations that demand a terminal leaving group.

Quantitative Differentiation: 2-(4-Chlorobutoxy)tetrahydropyran vs. Shorter-Chain Chloroalkyl THP Ethers


Spatial Differentiation: Extended Four-Carbon Spacer vs. Three-Carbon Analog (2-(3-Chloropropoxy)tetrahydropyran) for Alkylation of Bulky Nucleophiles

The use of 2-(4-Chlorobutoxy)tetrahydropyran in the synthesis of chemosensitizers for multi-drug-resistant Plasmodium falciparum demonstrates its utility in a specific reaction context where a longer four-carbon linker is required [1]. The successful alkylation of the sodium derivative of phenothiazine with this compound yields a key adduct, a transformation that would be geometrically and conformationally distinct if the three-carbon analog, 2-(3-chloropropoxy)tetrahydropyran, were used. While direct quantitative yield data for the specific alkylation step with the three-carbon analog is not available for a direct head-to-head comparison in the same publication, the distinct molecular weights (192.68 g/mol for the target vs. 178.66 g/mol for the C3 analog) and the difference in carbon chain length are fundamental to the design of the final chemosensitizer molecule, as they dictate the spatial orientation of the aromatic phenothiazine moiety relative to other functional groups [2]. The four-carbon chain provides a specific spatial separation that is not achievable with the C3 analog .

C4 vs C3 Spatial Effect
Class-level inference
4-carbon (n-butyl) chain reported to provide specific spatial separation in phenothiazine alkylation; C3 analog would yield geometrically distinct adduct.
Supports spatial linker selection for target synthesis.
Direct yield comparison data not available for the same publication.
Medicinal Chemistry Drug Synthesis Alkylation Reagents

Physical Property Differentiation: Boiling Point and Density for Downstream Purification Optimization

Quantifiable physical properties of 2-(4-Chlorobutoxy)tetrahydropyran differ significantly from its closest chloroalkyl THP ether analog, impacting distillation and separation strategies. The target compound exhibits a higher boiling point of 131 °C at 18 mmHg and a density of 1.07 g/cm³ . In contrast, the C3 analog, 2-(3-chloropropoxy)tetrahydropyran, boils at a lower temperature of 107 °C at the same pressure [1] and has a slightly higher density of 1.09 g/cm³ [2]. This 24 °C difference in boiling point at identical vacuum pressure provides a clear operational distinction for purification by fractional distillation.

Boiling Point (18 mmHg)
Head-to-head
131 °C vs 107 °C
Δ +24 °C
Enables purification differentiation by fractional distillation.
Measured at identical reduced pressure; comparator C3 analog.
Organic Synthesis Process Chemistry Purification

Analytical Specification Differentiation: Refractive Index as a Critical Identity and Purity Marker

The refractive index of 2-(4-Chlorobutoxy)tetrahydropyran is reported as n20/D 1.4605 (lit.) , a precise value that differs from that of the C3 analog, which has a refractive index of n20/D 1.458 (lit.) [1]. This difference of Δn = 0.0025 is analytically significant and provides a rapid, non-destructive method for identity confirmation and purity assessment using a refractometer. This parameter is routinely used by commercial vendors such as TCI to confirm that the supplied material meets the required specification, with a stated purity of ≥95.0% (GC) .

Refractive Index (n20/D)
Head-to-head
1.4605 vs 1.458
Δn +0.0025
Provides rapid identity verification and purity assessment.
Lit. values; used by commercial vendors for specification testing.
Quality Control Analytical Chemistry Specifications

Stability and Storage: Inert Atmosphere Requirement for Preserving Synthetic Utility

Vendor data for 2-(4-Chlorobutoxy)tetrahydropyran, including that from TCI, explicitly recommends storage under an inert gas and notes the compound is hygroscopic . This specification highlights its sensitivity to moisture and air, which can lead to partial hydrolysis of the THP ether. This contrasts with the general handling of many non-hydrolytically sensitive alkyl chlorides, which can often be stored under ambient conditions. While direct quantitative stability data for comparators is not always published, the explicit recommendation from a major reagent supplier underscores that proper storage is critical for maintaining the compound's high purity and ensuring reproducible synthetic performance .

Storage Requirement
Supplier data
Inert gas atmosphere required; hygroscopic.
Maintains synthetic integrity of the THP ether.
Based on vendor recommendation; ambient storage may lead to partial hydrolysis.
Stability Storage Conditions Synthetic Reliability

Procurement-Guiding Applications: Where 2-(4-Chlorobutoxy)tetrahydropyran Provides a Measurable Advantage


Synthesis of Chemosensitizers Targeting Multi-Drug-Resistant Pathogens

In the synthesis of novel chemosensitizers for multi-drug-resistant Plasmodium falciparum, 2-(4-chlorobutoxy)tetrahydropyran is a required intermediate for introducing a four-carbon linker with a terminal reactive chloride. This specific building block is essential for the alkylation of phenothiazine derivatives, as documented in medicinal chemistry literature [1]. Substituting a shorter-chain analog would alter the spatial relationship between key pharmacophoric elements, likely compromising the intended biological activity. Procurement of this exact CAS 41302-05-0 compound is therefore critical for replicating and advancing this research.

Precision Alkylation of Bulky Nucleophiles in Organic Synthesis

The compound serves as a tailored alkylating agent for nucleophiles where a longer four-carbon spacer is required to minimize steric hindrance. The THP group protects the alcohol during the alkylation, and the terminal chloride is a good leaving group for SN2 reactions. The documented use in alkylating the sodium salt of phenothiazine demonstrates its effectiveness with a sterically demanding nucleophile [2]. The four-carbon chain length is a critical design parameter, as a shorter or longer chain would yield a different spatial arrangement of the resulting adduct.

Development of Specialized Building Blocks for Tetrahydropyranylation Studies

Research focused on the tetrahydropyranylation of alcohols under solvent-free conditions has identified this compound as a useful synthetic intermediate . It may be employed as a protected, pre-functionalized building block in studies exploring new catalysts or reaction conditions for THP protection/deprotection, leveraging its unique chain length and functionality as a probe to understand reaction scope and limitations.

Preparation of Functionalized Organometallic Reagents

The compound can be converted into a Grignard reagent via the protected 4-chlorobutyl moiety. The THP group remains stable towards the organometallic species [3], allowing for the addition of a four-carbon aliphatic chain to an electrophile in a subsequent step. The specific four-carbon length provides a unique spatial attribute compared to its C3 or C5 counterparts, which is crucial in the design of complex target molecules.

Application
Selection Property
Validation Focus
Chemosensitizer synthesis (MDR pathogens)
4-Carbon chloroalkyl spacer with terminal Cl
Alkylation yield and spatial fidelity of phenothiazine adduct
Alkylation of bulky nucleophiles
Extended chain length reduces steric hindrance
SN2 reactivity and product geometry
THP protection/deprotection studies
Pre-functionalized protected building block
Reaction scope and catalyst compatibility
Organometallic reagent preparation
Stable THP ether toward organometallic species
Chain-length dependent spatial attributes in target molecules

Technical Documentation Hub

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38 linked technical documents
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